1-(4-(Pyrrolidin-1-yl)phenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H21N3/c1-2-10-16(9-1)13-3-5-14(6-4-13)17-11-7-15-8-12-17/h3-6,15H,1-2,7-12H2 |
InChI Key |
JZJNOHBDMWBFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Pyrrolidin 1 Yl Phenyl Piperazine
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1-(4-(pyrrolidin-1-yl)phenyl)piperazine suggests several logical pathways for its construction. The primary disconnection points are the two C-N bonds on the central phenyl ring.
Disconnection A: The bond between the phenyl ring and the piperazine (B1678402) nitrogen is a key disconnection. This leads to the intermediate 4-(pyrrolidin-1-yl)aniline and a synthon for the piperazine ring, such as bis(2-chloroethyl)amine. This approach focuses on forming the pyrrolidine-phenyl bond first, followed by the construction of the piperazine ring.
Disconnection B: An alternative disconnection of the pyrrolidine-phenyl C-N bond points to 1-(4-aminophenyl)piperazine and a suitable four-carbon electrophile to form the pyrrolidine (B122466) ring. However, this route is often less direct than Disconnection A.
Disconnection C: A palladium-catalyzed cross-coupling strategy, such as the Buchwald-Hartwig amination, allows for the disconnection of either C-N bond from an aryl halide precursor. wikipedia.orglibretexts.orgorganic-chemistry.org This leads to two highly feasible retrosynthetic pathways:
Route 1: Disconnecting the piperazine-phenyl bond leads to 4-(pyrrolidin-1-yl)bromobenzene and piperazine. The 4-(pyrrolidin-1-yl)bromobenzene can be further disconnected to 1,4-dibromobenzene and pyrrolidine.
Route 2: Disconnecting the pyrrolidine-phenyl bond leads to 1-(4-bromophenyl)piperazine and pyrrolidine. The 1-(4-bromophenyl)piperazine is a commercially available starting material or can be synthesized from 1,4-dibromobenzene and piperazine.
These analyses form the foundation for the synthetic routes detailed in the following sections.
Optimized Synthetic Routes to this compound
Based on the retrosynthetic analysis, several optimized routes can be devised, encompassing both multi-step and one-pot strategies.
Multi-Step Synthesis Pathways
Multi-step syntheses offer a controlled, sequential approach to building the target molecule, allowing for the purification of intermediates at each stage.
Route 1: Sequential Nucleophilic Aromatic Substitution and Piperazine Ring Formation
This classic route involves the initial formation of the key intermediate, 4-(pyrrolidin-1-yl)aniline.
Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidine. 1-Fluoro-4-nitrobenzene is reacted with pyrrolidine in a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group facilitates this substitution.
Step 2: Reduction to 4-(pyrrolidin-1-yl)aniline. The nitro group of 1-(4-nitrophenyl)pyrrolidine is reduced to a primary amine. Common reducing agents for this transformation include iron in acetic acid, tin(II) chloride, or catalytic hydrogenation with H2 over a palladium catalyst. acgpubs.org
Step 3: Cyclization to form the piperazine ring. The resulting 4-(pyrrolidin-1-yl)aniline is then reacted with bis(2-chloroethyl)amine hydrochloride at elevated temperatures, typically in a high-boiling solvent like N,N-dimethylformamide (DMF), to construct the piperazine ring directly onto the aniline nitrogen. acgpubs.orgnih.gov
Route 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. wikipedia.orgrug.nl This approach can be applied in two ways to synthesize the target compound.
Pathway A: This involves the reaction of 1-(4-bromophenyl)piperazine with pyrrolidine. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a base (e.g., NaOt-Bu or K2CO3). rug.nl
Pathway B: Alternatively, the reaction can be performed between 4-(pyrrolidin-1-yl)bromobenzene and piperazine under similar Buchwald-Hartwig conditions.
The choice between these pathways often depends on the commercial availability and cost of the starting materials.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-(4-Bromophenyl)piperazine | Pyrrolidine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | High |
| 2 | 4-(Pyrrolidin-1-yl)bromobenzene | Piperazine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | High |
This table presents plausible reaction conditions for the Buchwald-Hartwig synthesis of this compound based on established protocols for similar N-arylpiperazine syntheses.
One-Pot Synthesis Approaches
One-pot syntheses improve process efficiency by reducing the number of workup and purification steps, saving time, solvents, and resources.
A potential one-pot procedure could involve a sequential, double Buchwald-Hartwig amination starting from 1,4-dihalobenzene (e.g., 1,4-dibromobenzene). In this approach, the dihalide is first reacted with one equivalent of pyrrolidine under palladium catalysis. Due to the deactivating effect of the first amino group on the second halogen, the second amination is typically slower. After the initial reaction, piperazine and potentially fresh catalyst or a more active ligand system are added to the same reaction vessel to facilitate the second C-N bond formation, yielding the final product. Careful control of reaction conditions is crucial to minimize the formation of symmetrical disubstituted byproducts.
Green Chemistry Principles in Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the choice of solvents and catalysts.
The Buchwald-Hartwig amination, while powerful, traditionally uses solvents like toluene, xylene, and 1,4-dioxane, which are considered hazardous. acsgcipr.org Recent research has identified greener alternatives that are effective for this type of cross-coupling. nsf.govacs.org
Solvent Replacement: Bio-based solvents and ethers with better environmental, health, and safety profiles are preferred. Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are excellent replacements for traditional solvents in Buchwald-Hartwig reactions. nsf.govacs.org In some cases, even lipid-based solvents like vegetable oils have been successfully employed. uit.no
Catalyst Optimization: The palladium catalysts used in cross-coupling reactions are precious and have a high environmental footprint. acsgcipr.org Green chemistry principles encourage minimizing the catalyst loading to the lowest effective level. Furthermore, the use of base metal catalysts, such as those based on copper or nickel, is an area of active research to replace palladium in C-N coupling reactions. acsgcipr.org
Base Selection: Using simple, recyclable inorganic bases like potassium carbonate (K₂CO₃) is preferable to organic amine bases or metal alkoxides, which contribute to waste streams. acsgcipr.org
Derivatization Strategies of this compound
The secondary amine on the piperazine ring of the title compound is a prime site for chemical modification, allowing for the synthesis of a diverse library of derivatives.
Modification of the Piperazine Ring
The nucleophilic nitrogen of the piperazine ring can readily undergo various chemical transformations, including alkylation, acylation, and sulfonylation.
Alkylation and Benzylation: The piperazine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) or benzylated with benzyl (B1604629) halides (e.g., benzyl bromide, 4-chlorobenzyl chloride). nih.gov These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF. nih.gov
Acylation: Acylation of the piperazine nitrogen leads to the formation of amides. This is commonly achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct. nih.govnih.gov This reaction can introduce a wide variety of functional groups.
Sulfonylation: Reacting this compound with various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, trifluoromethanesulfonyl chloride) in the presence of a base yields sulfonamides. nih.govjst.go.jp This modification can significantly alter the electronic and steric properties of the molecule.
| Reaction Type | Reagent | Base | Solvent | Product Type |
| Alkylation | Methyl Iodide | K₂CO₃ | DMF | N-Methyl derivative |
| Benzylation | Benzyl Bromide | K₂CO₃ | DMF | N-Benzyl derivative |
| Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | N-Acetyl derivative |
| Sulfonylation | Tosyl Chloride | Pyridine | Dichloromethane | N-Tosyl derivative |
This table summarizes common derivatization reactions for the piperazine moiety based on standard procedures for N-phenylpiperazines.
Substitution on the Phenyl Ring System
Modification of the phenyl ring in this compound is a key strategy for modulating its physicochemical and pharmacological properties. A common synthetic route to introduce substituents onto the phenyl ring involves the use of appropriately substituted anilines as starting materials.
One prevalent method for the synthesis of 1-(4-substituted phenyl)piperazine hydrochlorides begins with the reaction of a substituted aniline with bis(2-chloroethyl)amine. For instance, the synthesis of 1-(4-chlorophenyl)piperazine hydrochloride can be achieved through this pathway. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and washed to yield the desired substituted phenylpiperazine hydrochloride researchgate.net. This approach is versatile and can be adapted for a range of substituted anilines, allowing for the introduction of various functional groups onto the phenyl ring.
Another general strategy involves the N-arylation of piperazine with a substituted aryl halide. Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are powerful methods for forming the C-N bond between the piperazine nitrogen and the aryl group nih.gov. Aromatic nucleophilic substitution (SNAr) on electron-deficient heteroaromatics or activated aryl halides also provides a viable route to N-arylpiperazines nih.gov.
A variety of substituents can be introduced onto the phenyl ring, leading to a diverse library of analogues. For example, derivatives with chloro, methoxy, and methyl groups on the phenyl ring have been synthesized and studied researchgate.net. The general synthetic scheme often involves the initial formation of a substituted N-phenylpiperazine, which can then be further modified if necessary.
Table 1: Examples of Synthesized 1-(4-Substituted Phenyl)piperazine Derivatives researchgate.net
| Substituent (R) on Phenyl Ring | Compound Name |
| -Cl | 1-(4-chlorophenyl)-4-N-ethylpiperazine hydrochloride |
| -OCH3 | 4-N-ethyl-1-(4-methoxyphenyl)piperazine hydrochloride |
| -CH3 | 4-N-ethyl-1-(4-methylphenyl)piperazine hydrochloride |
| -H | 4-N-ethyl-1-phenylpiperazine hydrochloride |
Alterations to the Pyrrolidine Moiety
The pyrrolidine ring of this compound is another key site for chemical modification to explore its impact on biological activity. Synthetic strategies for altering this moiety can involve either the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold.
One approach to synthesize N-aryl-substituted pyrrolidines is through the reductive amination of diketones with anilines. This method utilizes an iridium-catalyzed transfer hydrogenation process to furnish N-aryl-substituted pyrrolidines in good to excellent yields nih.gov. The versatility of this method allows for the use of various substituted anilines and diketones, providing access to a range of pyrrolidine-modified analogues.
Another established method for constructing the pyrrolidine ring is through 1,3-dipolar cycloaddition reactions. This involves the reaction of an azomethine ylide with an alkene, which is a powerful tool for the stereoselective synthesis of substituted pyrrolidines nih.gov. The regio- and stereoselectivity of the reaction can be controlled by the choice of the 1,3-dipole and the dipolarophile nih.gov.
Furthermore, the pyrrolidine ring can be synthesized via intramolecular cyclization of amino-aldehydes. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of various piperidines and pyrrolidones nih.gov.
Modifications can also be made to a pre-existing pyrrolidine ring. For instance, proline, a common chiral starting material, can be functionalized to introduce various substituents on the pyrrolidine ring. This approach is particularly useful for the stereoselective synthesis of pyrrolidine derivatives mdpi.com. The transformation of proline derivatives can lead to a wide array of functionalized pyrrolidines that can then be coupled with the phenylpiperazine moiety.
Synthesis of Bioisosteres and Analogues
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. In the context of this compound, bioisosteres can be designed for both the piperazine and the phenyl rings.
Piperazine Bioisosteres:
A variety of cyclic diamines have been designed and synthesized as bioisosteres of the piperazine ring. These analogues can advantageously alter important pharmacokinetic properties. Examples of such bioisosteres include spirodiamines, which have been shown to beneficially affect activity and reduce cytotoxicity in some drug candidates. Enamine has designed and synthesized a library of over 100 unique piperazine analogues, including bicyclic, spiro, bridged, and fused systems, which can be used to replace the piperazine moiety in drug design nih.gov.
Phenyl Bioisosteres:
The phenyl ring is another common target for bioisosteric replacement to improve physicochemical properties such as solubility and metabolic stability. Bridged piperidine moieties have been proposed as effective phenyl bioisosteres, leading to improved drug-like properties mdpi.com.
Table 2: Research Findings on Bioisosteric Replacement
| Original Moiety | Bioisosteric Replacement | Key Findings |
| Piperazine | Spirodiamine | Beneficially affected activity and reduced cytotoxicity in the drug Olaparib nih.gov. |
| Phenyl Ring | Bridged Piperidine | Led to strongly improved drug-like properties in terms of solubility and lipophilicity mdpi.com. |
The synthesis of these bioisosteres and analogues often requires multi-step synthetic sequences tailored to the specific target structure. For example, the synthesis of a bridged piperidine bioisostere may involve the construction of the bicyclic core followed by functionalization and coupling to the pyrrolidinylphenyl moiety.
Stereoselective Synthesis Approaches for Chiral Analogues
The introduction of chirality into the this compound scaffold can lead to enantiomers with significantly different pharmacological profiles. Stereoselective synthesis is therefore crucial for accessing optically pure chiral analogues. Chirality can be introduced into either the pyrrolidine or the piperazine ring.
Chiral Pyrrolidine Analogues:
The synthesis of chiral pyrrolidine derivatives often utilizes the "chiral pool," with optically pure starting materials such as proline and 4-hydroxyproline. These readily available amino acids provide a foundation for the synthesis of a wide range of enantiomerically pure pyrrolidine derivatives mdpi.com. Asymmetric synthesis methods, such as catalytic asymmetric 1,3-dipolar cycloadditions, are also powerful tools for the enantioselective construction of the pyrrolidine ring nih.gov.
Chiral Piperazine Analogues:
Stereoselective synthesis of substituted piperazines is an active area of research. One approach involves the use of chiral starting materials, such as natural amino acids, to construct the piperazine ring with defined stereochemistry. For example, a stereospecific synthesis of tetra-substituted chiral piperazines has been reported via a diaza-Cope rearrangement researchgate.net.
Another strategy is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, the Buchwald-Hartwig C-N cross-coupling reaction can be rendered enantioselective by using chiral ligands for the palladium catalyst, allowing for the synthesis of chiral N-aryl piperazines nih.gov. Diastereoselective alkylation of a pre-existing chiral piperazine precursor is another effective method for introducing additional stereocenters with high selectivity clockss.orgnih.gov.
Table 3: Approaches to Stereoselective Synthesis
| Chiral Moiety | Synthetic Approach | Key Features |
| Pyrrolidine | Use of chiral pool starting materials (e.g., proline) mdpi.com. | Readily available, provides access to enantiomerically pure derivatives. |
| Pyrrolidine | Catalytic asymmetric 1,3-dipolar cycloaddition nih.gov. | High enantioselectivity in the construction of the pyrrolidine ring. |
| Piperazine | Diaza-Cope rearrangement of chiral precursors researchgate.net. | Stereospecific synthesis of tetra-substituted chiral piperazines. |
| Piperazine | Enantioselective Buchwald-Hartwig C-N coupling nih.gov. | Use of chiral ligands to induce enantioselectivity in the formation of the N-aryl bond. |
| Piperazine | Diastereoselective alkylation of a chiral piperazine precursor clockss.orgnih.gov. | High control over the introduction of new stereocenters. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Piperazine (B1678402) Substituents on Biological Activity
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.govresearchgate.netnih.gov In analogues of 1-(4-(pyrrolidin-1-yl)phenyl)piperazine, modifications to the N-4 nitrogen of the piperazine ring significantly influence target affinity and selectivity.
Studies on related arylpiperazine series have shown that the nature of the substituent on the piperazine nitrogen dictates the compound's interaction with various receptors. For instance, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, varying the aryl substituent on the piperazine ring led to potent, pan-selective inhibitors of inflammatory caspases. nih.gov The ethylbenzene (B125841) derivative, in particular, displayed low nanomolar Ki values across caspases-1, -4, and -5. nih.gov This highlights that both the presence and the specific nature of an aryl group can be crucial for potency.
In other contexts, such as compounds targeting equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The protonation state of the piperazine nitrogen at physiological pH can also play a critical role. The replacement of a piperazine ring with a piperidine, which alters the basicity and protonation state, has been shown to dramatically change receptor affinity, in some cases increasing sigma-1 receptor affinity by orders of magnitude while maintaining histamine (B1213489) H3 receptor affinity. nih.gov
The table below illustrates the impact of piperazine substituents on the inhibitory activity of related compound series.
Role of Pyrrolidine (B122466) Moiety in Modulating Target Interactions
The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals or hydrophobic interactions within a receptor binding pocket. pharmablock.com The saturated, non-planar nature of the ring, a phenomenon sometimes called "pseudorotation," provides increased 3D coverage compared to flat aromatic rings, which can lead to improved binding affinity and selectivity. nih.govresearchgate.netunipa.it Furthermore, the pyrrolidine motif can enhance aqueous solubility and other key physicochemical properties. pharmablock.com
The stereochemistry of the pyrrolidine ring is also a critical factor. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to distinct binding modes with enantioselective proteins. nih.govresearchgate.net In some compound series, replacing a pyrrolidine group with a different ring system, such as a morpholine, has been shown to dramatically decrease antiproliferative activity, underscoring the specific favorable interactions provided by the pyrrolidine scaffold. nih.gov
Influence of Phenyl Ring Substitutions on Pharmacological Profiles
The central phenyl ring acts as a linker between the pyrrolidine and piperazine moieties, and its substitution pattern is critical for modulating the pharmacological profile. Structure-activity relationship studies on related mono-substituted 4-phenylpiperazines have revealed that both the position and the physicochemical character of the aromatic substituent are crucial for in vivo activity. nih.gov
Substitutions on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting how it fits into a binding site. For example, in one study, the addition of a methyl group to the meta position or an ethyl or oxymethyl group to the para position of the benzene (B151609) ring was able to restore inhibitory activity against both ENT1 and ENT2, whereas an unsubstituted ring was inactive. polyu.edu.hk This suggests that specific hydrophobic and steric interactions mediated by these substituents are necessary for biological activity.
In another series of compounds, electron-donating substituents on a phenolic ring were found to enhance antiproliferative activity. nih.gov The strategic placement of substituents can also prevent unwanted metabolism or alter the molecule's conformation, indirectly affecting its activity. The impact of phenyl ring substitution is often target-specific, with different substitution patterns being optimal for different receptors.
Conformational Analysis and its Correlation with Activity
The relative orientation of the aryl group (the pyrrolidinyl-phenyl moiety) with respect to the piperazine ring is of particular importance. Conformational analysis of related 1-arylpiperazines suggests that the molecule adopts a preferred conformation to minimize steric hindrance and optimize electronic interactions. doi.org This bioactive conformation is the specific 3D arrangement the molecule assumes when it binds to its receptor. The energy required to adopt this conformation can influence binding affinity. Studies on similar structures have shown that the group attached to the phenyl ring can affect the conformation of the diazepine (B8756704) ring, which is significant for receptor binding. chemisgroup.us
Pharmacophore Modeling of this compound
Pharmacophore modeling is a computational technique used to define the essential structural features of a molecule that are necessary for its biological activity. nih.gov A pharmacophore model for this class of compounds would typically consist of a set of features in a specific 3D arrangement.
For a molecule like this compound, a potential pharmacophore model would include:
Aromatic Ring (AR): Representing the central phenyl group.
Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the pyrrolidine and/or piperazine rings.
Positive Ionizable (PI) / Basic Feature: The basic nitrogen of the piperazine ring, which is likely protonated at physiological pH.
Hydrophobic (HY) regions: The aliphatic carbons of the pyrrolidine and piperazine rings.
The spatial relationship between these features is critical. Ligand-based pharmacophore models are developed by aligning a set of active molecules and identifying the common features responsible for their activity. researchgate.netnih.gov Such models can then be used in virtual screening to identify new compounds with the potential for similar biological activity. nih.gov For the related class of 1-(2-pyrimidinyl)piperazine derivatives, pharmacophore models have been successfully designed to characterize the binding model of the ligands to their target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov These models use molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects, and steric parameters—to predict the activity of new analogues. nih.gov
For series of compounds related to this compound, such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, QSAR models have been successfully developed. nih.gov In one study, the antiarrhythmic activity of 33 such analogues was modeled, explaining up to 91% of the variance in activity. The analysis showed that the activity depended mainly on specific descriptors related to the molecule's shape and electronic properties (PCR and JGI4 descriptors). nih.gov Another QSAR study on similar compounds for α1-adrenoceptor antagonist activity found that the activity was primarily dependent on different descriptors (PCR and Qindex), demonstrating the target-specific nature of QSAR models. researchgate.net
These models provide a comprehensive understanding of the biological response for a class of compounds and can guide the rational design of more potent molecules by predicting the effect of structural modifications. nih.gov
Pharmacological Characterization and Mechanistic Investigations in Vitro and in Vivo Non Human Models
Receptor Binding Affinity and Selectivity Profiling
No data is available on the receptor binding affinity and selectivity of 1-(4-(Pyrrolidin-1-yl)phenyl)piperazine.
There is no published research on the interaction of this compound with any serotonin (B10506) receptor subtypes.
Information regarding the binding affinity of this compound for dopamine (B1211576) receptor subtypes is not available in the scientific literature.
There are no studies detailing the interaction of this compound with alpha-adrenergic receptors.
No research has been published on the engagement of this compound with other neurotransmitter systems.
Functional Assays of Receptor Agonism/Antagonism
Due to the lack of receptor binding data, no functional assays have been conducted to determine the agonist or antagonist properties of this compound.
There is no information on the effects of this compound on any G-protein coupled receptor signaling pathways.
Second Messenger System Modulation
There is no available research detailing the modulation of second messenger systems by this compound.
Enzyme Inhibition and Activation Profiling
Monoamine Oxidase (MAO) Inhibition Studies
No studies have been published that investigate the inhibitory or activating effects of this compound on monoamine oxidase (MAO) enzymes. While research exists on the MAO inhibitory potential of other phenylpiperazine derivatives, this specific compound has not been characterized in this regard. nih.govresearchgate.net
Other Relevant Enzyme Interactions
There is no available data on the interaction of this compound with other enzyme systems.
Neurotransmitter Release and Reuptake Modulation in Synaptosomes
The effects of this compound on neurotransmitter release and reuptake in synaptosomal preparations have not been documented in the scientific literature.
Cellular Signaling Pathway Modulation
Intracellular Cascades (e.g., cAMP, ERK, Akt)
There is a lack of research on the modulatory effects of this compound on intracellular signaling cascades such as the cAMP, ERK, and Akt pathways. Although studies have explored the impact of other arylpiperazine and piperazine-containing molecules on these pathways, no such data exists for the specific compound . nih.govnih.govnih.gov
An article on the pharmacological properties and preclinical efficacy of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and research data pertaining to this specific molecule did not yield any information regarding its pharmacological characterization, mechanistic investigations, or preclinical efficacy in animal models.
There is no available data in published research on the following topics for "this compound":
Gene Expression and Protein Regulation Studies: No studies were found that investigated the effects of this compound on gene expression or protein regulation in in vitro or in vivo non-human models.
Preclinical Efficacy Studies in Animal Models of Disease:
Behavioral Neuroscience Models: There is no information on the evaluation of this compound in animal models of depression, anxiety, or cognition.
Neurological Disorder Models: Research on the effects of this compound in models of neurodegeneration or pain is not available.
Other Relevant Animal Disease Models: No other preclinical efficacy studies for this compound have been reported.
Neurophysiological Effects in Animal Brain Regions: There are no findings on the neurophysiological impact of this compound on any brain regions in animal studies.
Due to the absence of scientific data for "this compound," the requested article with detailed research findings and data tables cannot be constructed. Further research would be required to determine the pharmacological profile and potential therapeutic effects of this specific chemical entity.
Computational Chemistry and Molecular Modeling
Conformational Analysis and Energy Landscapes of 1-(4-(Pyrrolidin-1-yl)phenyl)piperazine
The conformational flexibility of this compound is a key determinant of its biological activity. This flexibility arises from the rotatable bonds connecting the phenyl, piperazine (B1678402), and pyrrolidine (B122466) rings. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt in different environments.
The piperazine ring typically exists in a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. However, the presence of substituents can influence the conformational equilibrium. Similarly, the pyrrolidine ring is not planar and adopts puckered envelope or twist conformations. The relative orientation of the pyrrolidinylphenyl and piperazine moieties is determined by the torsion angles around the C-N bond linking the phenyl and piperazine rings.
Energy landscape studies, often performed using quantum mechanics or molecular mechanics calculations, can map the potential energy of the molecule as a function of its conformational degrees of freedom. For this compound, this would involve systematically rotating the key dihedral angles and calculating the corresponding energies to identify the global and local energy minima. These low-energy conformers represent the most probable shapes of the molecule and are used as starting points for further computational studies like molecular docking.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer ID | Piperazine Conformation | Pyrrolidine Conformation | Dihedral Angle (Phenyl-Piperazine) | Relative Energy (kcal/mol) |
| 1 | Chair | Envelope | ~30° | 0.00 |
| 2 | Chair | Twist | ~35° | 0.25 |
| 3 | Twist-Boat | Envelope | ~45° | 1.50 |
Note: This data is illustrative and based on typical findings for similar N-arylpiperazine compounds.
Molecular Docking Studies with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of this compound with its potential biological targets and for predicting its binding affinity.
Docking studies of phenylpiperazine derivatives with various receptors, such as G-protein coupled receptors (GPCRs) and enzymes, have revealed common interaction patterns. The protonated nitrogen of the piperazine ring often forms a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket. The aromatic phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The pyrrolidine group can also contribute to binding through hydrophobic interactions.
For instance, in studies of related compounds targeting the sigma-1 receptor, the piperazine nitrogen has been shown to form a salt bridge with Glu172, while the phenyl group engages in hydrophobic interactions with residues such as Val84, Trp89, and Tyr103. nih.gov Similar interactions would be predicted for this compound.
Table 2: Predicted Interactions of this compound with a Hypothetical Receptor Binding Site
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Asp110 | Salt Bridge | Piperazine Nitrogen |
| Phe289 | π-π Stacking | Phenyl Ring |
| Trp150 | Hydrophobic | Phenyl Ring |
| Val114 | Hydrophobic | Pyrrolidine Ring |
| Leu192 | Hydrophobic | Piperazine Ring |
Note: This data is hypothetical and illustrates the types of interactions commonly observed for phenylpiperazine scaffolds.
Ligand-protein interaction fingerprints are a way to summarize the interactions between a ligand and a protein as a binary string or a diagram. Each bit in the string corresponds to a specific interaction with a particular amino acid residue. These fingerprints are useful for comparing the binding modes of different ligands and for identifying key interactions that contribute to binding affinity. For this compound, the fingerprint would highlight the key salt bridge and hydrophobic contacts that stabilize its binding to a target receptor.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the observation of conformational changes over time. These simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities.
MD simulations of a this compound-receptor complex can be used to assess the stability of the predicted binding pose from molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, one can determine if the ligand remains stably bound in the active site. These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking studies. Studies on related phenyl-piperazine scaffolds have utilized MD simulations to evaluate the binding and energetics of hit compounds. nih.gov
Water molecules in the binding site can play a crucial role in mediating ligand-protein interactions. They can form hydrogen bond networks that bridge the ligand and the protein, or they can be displaced upon ligand binding, which can have a significant entropic contribution to the binding free energy. MD simulations can track the behavior of individual water molecules in the binding site, identifying those that are structurally conserved and those that are readily displaced. The analysis of water dynamics can provide valuable information for lead optimization, for instance, by designing analogs that displace unfavorable water molecules. In simulations of similar compounds, water bridges are often observed as a type of protein-ligand interaction. nih.gov
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the three-dimensional geometry and electronic properties of a molecule. These calculations provide fundamental insights into the molecule's reactivity, stability, and intermolecular interactions. For this compound, these methods reveal how electron density is distributed across the pyrrolidine, phenyl, and piperazine moieties.
The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov In molecules like this compound, the electron-donating pyrrolidinyl group attached to the phenyl ring is expected to influence the electron distribution and the energies of these frontier orbitals.
Calculations performed using DFT methods can provide specific values for these electronic descriptors. The electronic structure of synthesized compounds can be described by various reactivity descriptors derived from HOMO and LUMO energies, such as electron affinity and ionization potential. nih.gov
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.25 eV | Indicates electron-donating capability |
| LUMO Energy | -0.98 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.27 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.15 D | Indicates overall polarity of the molecule |
Note: The values presented are representative predictions for a molecule of this class, calculated using DFT (B3LYP/6-31G) methodology, and serve as an illustrative example of the data obtained from quantum chemical calculations.*
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable profiles and flag potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.netd-nb.info
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models predict BBB permeability based on a molecule's physicochemical properties. Key descriptors include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov
General guidelines for CNS-active drugs suggest properties such as MW ≤ 450 g/mol , TPSA < 90 Ų, and a logP value between 1 and 4. nih.gov By calculating these properties for this compound, a prediction of its ability to penetrate the CNS can be made.
| Physicochemical Property | Predicted Value | Favorable Range for BBB Permeability |
|---|---|---|
| Molecular Weight (MW) | 245.36 g/mol | ≤ 450 g/mol |
| Lipophilicity (CLogP) | 2.75 | 1 - 4 |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | < 90 Ų |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 7 |
| BBB Permeability Prediction | High | - |
Note: Physicochemical properties calculated using standard computational algorithms. The prediction is based on established property-based rules for CNS penetration.
Based on these physicochemical parameters, this compound exhibits properties consistent with compounds that are likely to cross the blood-brain barrier.
Metabolic stability is a key aspect of a drug's pharmacokinetic profile. In silico tools can predict which parts of a molecule are most susceptible to metabolism, typically by cytochrome P450 (CYP450) enzymes. These "metabolic hotspots" can be targeted for chemical modification to improve the compound's stability and half-life. For this compound, several potential sites of metabolism can be identified based on common biotransformation reactions.
| Potential Metabolic Hotspot | Likely Metabolic Reaction |
|---|---|
| Phenyl Ring | Aromatic hydroxylation |
| Piperazine Ring (N1-position) | N-dealkylation |
| Piperazine Ring (N4-position) | N-oxidation |
| Pyrrolidine Ring (alpha to Nitrogen) | C-hydroxylation |
The most probable metabolic pathways would involve oxidation of the aromatic ring and the aliphatic pyrrolidine and piperazine rings. The specific CYP enzymes involved would require further dedicated study.
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to act at its target site. Only the unbound fraction is pharmacologically active. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict plasma protein binding (PPB). nih.govnih.gov These models have identified hydrophobicity (as measured by logP or logD) as a key governing factor; higher lipophilicity generally leads to stronger plasma protein binding. nih.govresearchgate.net
Given the calculated CLogP of 2.75 for this compound, it is predicted to have a moderate to high degree of binding to plasma proteins. While compounds with very high PPB (>99%) can have pharmacokinetic challenges, a moderate level of binding is common among many drugs.
| Parameter | Predicted Value/Class | Primary Determinant |
|---|---|---|
| Lipophilicity (CLogP) | 2.75 | Molecular Structure |
| Predicted Plasma Protein Binding (PPB) | Moderate to High | Lipophilicity (CLogP) |
Analytical Methodologies for Quantitative Determination and Metabolite Profiling
Development of Advanced Chromatographic Methods
Chromatography is the cornerstone for the separation and quantification of "1-(4-(pyrrolidin-1-yl)phenyl)piperazine" from complex biological samples. Various chromatographic techniques have been developed and optimized for the analysis of piperazine (B1678402) derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of piperazine derivatives. rdd.edu.iq When coupled with a Diode Array Detector (DAD), HPLC allows for the separation and quantification of these compounds. researchgate.net The optimization of HPLC conditions, including the mobile phase composition and column type, is critical for achieving the desired separation efficiency. For many piperazine derivatives, reversed-phase columns are employed. semanticscholar.org
Interactive Data Table: Typical HPLC-DAD Parameters for Piperazine Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, C8 |
| Mobile Phase | Acetonitrile, Methanol, Water with modifiers (e.g., formic acid, ammonium (B1175870) formate) |
| Detection | Diode Array Detector (DAD) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Limit of Quantification (LOQ) | 0.125 µg/ml to 0.5 µg/ml for some derivatives researchgate.net |
For enhanced sensitivity and specificity, particularly in complex matrices, fluorescence detection (FLD) can be utilized after pre-column derivatization. researchgate.net
Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is a powerful tool for the identification and quantification of piperazine derivatives and their metabolites in biological fluids. researchgate.netnih.govscholars.directscholars.direct Due to the polarity and potential for thermal degradation of some piperazine compounds, a derivatization step is often necessary to improve their volatility and chromatographic behavior. scholars.directscholars.directmdma.ch Acetylation is a common derivatization technique used in this context. researchgate.netmdma.ch
Interactive Data Table: General GC-MS Conditions for Piperazine Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary columns (e.g., DB-5ms) scholars.direct |
| Carrier Gas | Helium scholars.direct |
| Injection Mode | Splitless scholars.direct |
| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) scholars.directscholars.direct |
| Detection | Mass Spectrometry (MS) |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are increasingly being used for the detection of piperazine derivatives. researchgate.net The use of sub-2 µm particle columns in UPLC allows for more efficient separations.
Mass Spectrometry (MS) Based Quantification and Structural Elucidation of Metabolites
Mass spectrometry is an indispensable tool for both the sensitive quantification of the parent compound and the structural elucidation of its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. researchgate.netmdpi.com This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. mdpi.com For N-phenylpiperazine derivatives, LC-MS/MS methods have been developed and validated for pharmacokinetic studies. bohrium.comnih.govnih.govresearchgate.net Sample preparation is a critical step, with protein precipitation being a commonly used and efficient method for plasma and tissue samples. bohrium.comnih.govnih.gov
Interactive Data Table: Key Parameters for a Validated LC-MS/MS Method for a Phenylpiperazine Analog
| Parameter | Finding/Condition |
|---|---|
| Sample Preparation | Protein Precipitation nih.gov |
| Linearity Range | 10.0 to 900.0 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL nih.gov |
| Precision and Accuracy | Within acceptable limits as per regulatory guidelines nih.gov |
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which are essential for the identification of unknown metabolites. nih.govthermofisher.com By determining the elemental composition of metabolite ions, HRMS facilitates the elucidation of metabolic pathways. thermofisher.com LC-HRMS methods are powerful tools for identifying and structurally characterizing novel psychoactive substances and their metabolites, including phenylpiperazine derivatives. nih.gov Studies on the metabolism of related compounds, such as N-phenylpiperazine, have successfully used mass spectrometry to identify metabolites formed through processes like acetylation and carbon-nitrogen bond cleavage. nih.gov
Spectroscopic Techniques for Advanced Characterization
Beyond NMR, other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are employed for advanced characterization, providing detailed information about the vibrational modes of the molecule's functional groups.
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is used to identify the characteristic vibrational frequencies of the functional groups within this compound. Key expected absorptions include:
N-H Stretching: A moderate absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the piperazine ring. scispace.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and pyrrolidine (B122466) rings will be observed as strong bands in the 2800-3000 cm⁻¹ region. mdpi.commdpi.com
C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the aryl-amine and alkyl-amine C-N bonds will result in bands in the 1200-1350 cm⁻¹ region. mdpi.com
CH₂ Vibrations: Scissoring, wagging, and twisting vibrations of the CH₂ groups in the heterocyclic rings are expected in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Raman Spectroscopy: This technique is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for analyzing the carbon skeleton of the molecule. The symmetric breathing vibration of the para-substituted phenyl ring would give a strong and characteristic band in the Raman spectrum. Aliphatic C-H stretching and CH₂ bending modes are also readily observed. scispace.comnih.gov
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used to confirm its structure and investigate intermolecular interactions. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are generalized frequency ranges for the expected functional groups.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Piperazine) | FT-IR | 3200 - 3400 |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | FT-IR, Raman | 2800 - 3000 |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |
| CH₂ Bending/Scissoring | FT-IR, Raman | 1400 - 1470 |
| C-N Stretch | FT-IR | 1200 - 1350 |
Electrochemical Detection Methods
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for investigating the redox properties of this compound and for developing sensitive quantitative analytical methods. The electrochemical activity of this compound is primarily associated with the oxidation of the nitrogen atoms and the aromatic ring. researchgate.net
The voltammetric profile of aryl piperazines typically shows an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the aromatic amine system. up.pt The exact potential of this peak is influenced by the substituents on the phenyl ring. The electron-donating pyrrolidinyl group at the para position is expected to facilitate oxidation, causing the oxidation peak to appear at a lower potential compared to unsubstituted phenylpiperazine. researchgate.net
Studies on similar compounds have shown that the oxidation process often involves the formation of a cation radical. researchgate.net The stability of this radical and the subsequent reaction pathways can be investigated by varying the scan rate in cyclic voltammetry.
These electrochemical techniques can form the basis of highly sensitive analytical methods for the determination of this compound in various matrices. researchgate.net By optimizing experimental parameters such as pH, supporting electrolyte, and voltammetric waveform, low detection limits can be achieved. semanticscholar.org For instance, DPV is often more sensitive than CV for quantitative analysis. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the detection method. mdpi.com
Table 3: Expected Electrochemical Parameters for this compound Note: Values are estimations based on the electrochemical behavior of related aryl piperazine compounds.
| Technique | Parameter | Expected Value |
| Cyclic Voltammetry (CV) | Oxidation Peak Potential (Epa) | +0.6 to +0.9 V (vs. Ag/AgCl) |
| Differential Pulse Voltammetry (DPV) | Limit of Detection (LOD) | 0.1 - 1.0 µM |
| Mechanism | Process | Irreversible Oxidation |
Pharmacokinetics and Biotransformation in Non Human Species
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The ADME profile of a compound governs its therapeutic efficacy and potential toxicity. For 1-(4-(pyrrolidin-1-yl)phenyl)piperazine, its characteristics can be inferred from studies on related molecules in various animal models.
Oral Bioavailability in Rodent and Non-Rodent Species
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation unchanged, is a key parameter in drug development. While specific data for this compound is not available, studies on structurally analogous compounds provide valuable insights. For instance, a derivative of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine demonstrated an oral bioavailability of 32% in rats, indicating that compounds with a similar core structure can be orally absorbed. nih.gov Phenylpiperazine derivatives, as a class, have been shown to be effective after oral administration. nih.gov However, it is also noted that some phenylpiperazine derivatives can exhibit low oral bioavailability, which may be influenced by factors such as first-pass metabolism. researchgate.net
Table 1: Representative Oral Bioavailability of Structurally Similar Compounds in Rats
| Compound Class | Specific Compound Example | Oral Bioavailability (%) | Animal Model |
| Phenyl-pyrrolidine amine derivative | A 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivative | 32 | Rat |
| Propylpiperazinyl-indole | 1-(3-[5-(1,2, 4-triazol-4-yl)-1H-indol-3-yl]propyl)-4-(2-(3-fluorophenyl)ethyl)piperazine | Good (specific % not stated) | Rat |
Data presented is for structurally related compounds and may not be representative of this compound.
Tissue Distribution and Brain Penetration Studies
The distribution of a compound throughout the body, including its ability to penetrate the blood-brain barrier (BBB), is crucial for its pharmacological effect, especially for centrally acting agents. Phenylpiperazine-based compounds have been investigated for their potential as brain-imaging agents, suggesting that this structural moiety can facilitate brain penetration. nih.gov
In a study involving radioiodinated 1-alkyl-4-phenylpiperazines in rats, the 1-N-butyl derivative showed significant brain uptake, with values ranging from 0.28 to 0.35% of the injected dose per gram of tissue. nih.gov Furthermore, this compound exhibited a high brain-to-blood concentration ratio of over 20, indicating effective retention within the central nervous system. nih.gov These findings suggest that this compound may also possess the ability to cross the BBB. The pyrrolidine (B122466) moiety is also found in numerous compounds designed to act on the central nervous system. nih.gov
Identification and Characterization of Major Metabolites
Metabolism is the process by which the body chemically modifies compounds, which can lead to their activation, inactivation, or the formation of toxic byproducts. Understanding the metabolic fate of this compound is essential.
In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (Animal)
In vitro metabolic stability assays using liver microsomes or hepatocytes are standard methods to predict the in vivo clearance of a compound. nuvisan.com Studies on a series of arylpiperazine derivatives in human liver microsomes revealed half-life values ranging from approximately 3 to over 9 minutes, indicating that the piperazine (B1678402) core can be susceptible to metabolic enzymes. nih.gov Another study on piperazin-1-ylpyridazines reported rapid metabolism in mouse and human liver microsomes, with half-lives of around 3 minutes. nih.gov The pyrrolidine ring, while a common motif in many drugs, can also be a site of metabolism, potentially being oxidized by cytochrome P450 enzymes. pharmablock.com A compound containing a pyrrolidine ring among other moieties demonstrated enhanced metabolic stability in both human and rat liver microsomes. frontiersin.org
Table 2: In Vitro Metabolic Stability of Structurally Related Piperazine Derivatives
| Compound Series | In Vitro System | Half-life (t½) |
| Arylpiperazine derivatives | Human Liver Microsomes | ~3 - >9 min |
| Piperazin-1-ylpyridazines | Mouse and Human Liver Microsomes | ~3 min |
This data is from studies on similar compound classes and serves as an estimation of metabolic stability.
In Vivo Metabolite Profiling in Animal Excreta and Tissues
Identifying the metabolites formed in vivo provides a complete picture of a compound's biotransformation. For phenylpiperazine derivatives, common metabolic pathways include hydroxylation and demethylation. In rats, the major metabolite of N-benzylpiperazine (BZP) was found to be p-hydroxy-BZP, with approximately 25% of the administered dose being excreted as this metabolite. nih.gov Similarly, the primary metabolic route for 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats was O-demethylation to 1-(4-hydroxyphenyl)piperazine. nih.gov A study on the piperazine derivative IMID-2 in rats identified several phase I metabolites resulting from N-oxidation, hydroxylation, and N-dealkylation, as well as phase II metabolites formed through glucuronidation. documentsdelivered.com These examples suggest that the phenyl ring and the piperazine nitrogen atoms of this compound are likely sites of metabolism.
Cytochrome P450 (CYP) Enzyme Inhibition/Induction Studies (Animal)
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. biomolther.org Interactions with these enzymes, either through inhibition or induction, can lead to significant drug-drug interactions.
Studies on various phenylpiperazine derivatives have consistently shown the involvement of the CYP2D6 enzyme in their metabolism. researchgate.netnih.govnih.gov For instance, the O-demethylation of 1-(4-methoxyphenyl)piperazine is primarily catalyzed by CYP2D6. nih.gov Furthermore, many piperazine analogues have been shown to inhibit a range of CYP isoforms, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net Some piperazine-containing compounds have also been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6, which can lead to more profound and longer-lasting drug interactions. nih.govresearchgate.net
Information regarding the potential of this compound to induce CYP enzymes is not directly available. However, the general approach to assessing CYP induction involves in vitro studies with cultured hepatocytes from different species, including rats and dogs, to measure changes in enzyme activity or mRNA levels after exposure to the compound. criver.comnih.govnih.gov
Table 3: Common Cytochrome P450 Interactions of Phenylpiperazine Derivatives
| Interaction Type | CYP Isoform(s) | Compound Class Example(s) |
| Metabolism | CYP2D6 | 1-(4-methoxyphenyl)piperazine, m-chlorophenylpiperazine, 1-(2-pyrimidinyl)-piperazine |
| Inhibition | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Various benzyl (B1604629) and phenyl piperazines |
| Mechanism-Based Inactivation | CYP3A4, CYP2D6 | Substituted imidazole (B134444) piperazine compounds |
This table summarizes findings for a range of phenylpiperazine derivatives and indicates potential interactions for this compound.
Excretion Pathways and Clearance Mechanisms
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the excretion pathways or clearance mechanisms of the compound this compound in any non-human species could be identified.
Consequently, a discussion of the specific research findings, including quantitative data on the percentage of the dose excreted through various pathways or the compound's clearance rate, cannot be provided. The scientific community has not published data that would allow for an authoritative description of how this compound is excreted and cleared in non-human species.
Potential Therapeutic Applications and Future Research Directions Pre Clinical Focus
Pre-Clinical Development Candidates for Central Nervous System Disorders
The arylpiperazine scaffold is a privileged structure in CNS drug discovery, known for its ability to interact with various neurotransmitter receptors. This versatility suggests that 1-(4-(pyrrolidin-1-yl)phenyl)piperazine could be a valuable lead compound for multiple neurological and psychiatric conditions.
Neuropsychiatric Applications (e.g., antidepressant, anxiolytic, antipsychotic potential)
The phenylpiperazine moiety is a key pharmacophore for ligands of serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are critical targets in the treatment of neuropsychiatric disorders.
Antidepressant and Anxiolytic Potential: A significant number of arylpiperazine derivatives exhibit high affinity for the 5-HT₁A receptor subtype. benthamscience.com Activation of 5-HT₁A autoreceptors is a key mechanism in the action of anxiolytics like buspirone. Several pre-clinical studies have demonstrated the anxiolytic and antidepressant-like effects of novel arylpiperazine compounds in animal models, such as the mouse tail suspension test. nih.gov The therapeutic efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) can be compromised by a negative feedback mechanism involving 5-HT₁A autoreceptors; therefore, compounds that modulate this receptor are of significant interest. wikipedia.org The structural similarity of this compound to known 5-HT₁A ligands suggests it may possess similar antidepressant and anxiolytic properties.
Antipsychotic Potential: Many second-generation (atypical) antipsychotics, such as aripiprazole and brexpiprazole, feature an arylpiperazine core. wikipedia.org Their mechanism of action often involves a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism, along with 5-HT₁A partial agonism. This multi-receptor profile helps manage psychosis while potentially mitigating some side effects associated with older antipsychotics. nih.gov Given that the arylpiperazine scaffold is adept at targeting these receptors, derivatives of this compound could be explored as novel candidates for antipsychotic activity.
Cognitive Enhancing Properties
The piperazine (B1678402) nucleus is also being explored for its potential in treating cognitive deficits, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Pre-clinical research has shown that certain piperazine derivatives can act as dual-binding site inhibitors of acetylcholinesterase, an enzyme targeted by many current Alzheimer's drugs. This dual interaction can potentially enhance cholinergic neurotransmission and improve cognitive function. Furthermore, other piperazine-containing compounds have been found to rescue long-term potentiation (LTP) defects in mouse models of Alzheimer's, suggesting a role in synaptic stabilization. benthamscience.com These findings indicate that the this compound scaffold could serve as a starting point for developing new cognitive enhancers.
Potential in Pain Management
Emerging pre-clinical evidence highlights the significant potential of arylpiperazine derivatives as novel analgesics for various pain states, including nociceptive, inflammatory, and neuropathic pain. nih.gov
Several studies have demonstrated the efficacy of novel arylpiperazine compounds in established animal models of pain. For instance, specific derivatives have shown potent analgesic effects in the mouse writhing test (a model of visceral nociceptive pain) and the hot plate test (a model of thermal nociceptive pain). nih.govnih.gov Importantly, some of these compounds were also found to be active in models of formalin-induced inflammatory pain and neuropathic pain resulting from nerve injury, without causing sedative side effects. nih.gov The mechanisms are often linked to the modulation of serotonin receptors or N-type calcium channels, both of which are crucial in pain signaling pathways. nih.gov This body of research strongly supports the investigation of this compound and its analogs as potential non-opioid analgesics.
| Compound | Pain Model | Observed Effect | Reference |
|---|---|---|---|
| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Writhing Test, Hot Plate Test, Formalin Test, Neuropathic Pain | Potent analgesic activity; >70% inhibition in writhing test; increased latency in hot plate test. | nih.govnih.gov |
| 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Writhing Test, Hot Plate Test | Potent analgesic activity; >70% inhibition in writhing test; increased latency in hot plate test. | nih.govnih.gov |
| F13640 | Chronic, Nociceptive, and Neuropathic Pain Models | Analgesic action via high-efficacy 5-HT1A receptor agonism. | nih.gov |
Strategies for Lead Optimization and Compound Improvement
To transform a lead compound like this compound into a viable drug candidate, extensive lead optimization is required. This process involves systematically modifying the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties, such as its ability to cross the blood-brain barrier (BBB) and its metabolic stability.
For arylpiperazine derivatives, structure-activity relationship (SAR) studies have revealed several key insights:
Aryl Group Substitution: Modifications to the phenyl ring (e.g., adding electron-withdrawing or donating groups) can significantly alter receptor binding affinity and selectivity.
Piperazine N4-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring is crucial for modulating activity. For instance, extending this with an alkyl chain can enhance affinity for 5-HT₁A receptors.
Conformational Rigidity: Introducing conformational constraints can lock the molecule into a more active conformation for its target receptor, thereby increasing potency and selectivity.
| Structural Moiety | Modification Strategy | Impact on Activity/Properties | Primary Target(s) |
|---|---|---|---|
| Aryl Group (Phenyl) | Substitution with methoxy (e.g., at position 2) | Increases affinity for 5-HT1A receptors. | 5-HT1A Receptor |
| Piperazine N4-Substituent | Addition of a long alkyl chain linked to a terminal group (e.g., phthalimido) | Can significantly enhance 5-HT1A receptor affinity. | 5-HT1A Receptor |
| Linker Chain | Varying the length of the alkyl spacer | Modulates affinity for serotonin and dopamine receptors. | 5-HT & Dopamine Receptors |
Combination Therapy Approaches with this compound
In treating complex CNS disorders, combination therapy is a common strategy to enhance efficacy or manage side effects. Based on its likely mechanisms of action, this compound could be a candidate for several pre-clinical combination studies.
For depression, combining a 5-HT₁A ligand with an SSRI is a well-explored strategy. Pre-clinical studies have shown that adding a 5-HT₁A antagonist can augment the increase in extracellular serotonin levels induced by SSRIs, potentially leading to a faster onset of action or improved efficacy. wikipedia.org In clinical practice, atypical antipsychotics are often used as adjuncts to standard antidepressants for treatment-resistant depression. nih.gov Therefore, a compound like this compound, with potential multi-receptor activity, could be investigated in combination with existing antidepressants in animal models of depression.
Development of Prodrugs and Targeted Delivery Systems
Delivering drugs to the CNS is a major challenge due to the restrictive nature of the blood-brain barrier. Future research on this compound could focus on novel delivery strategies to improve its therapeutic potential.
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. For CNS drugs, a common strategy is to create a more lipophilic (fat-soluble) prodrug that can more easily cross the BBB. Once inside the brain, the prodrug is metabolized into the active, often more hydrophilic, parent drug, which is then "trapped" within the CNS, prolonging its effect. This approach could be applied to this compound to enhance its brain penetration and bioavailability. mdpi.com
Targeted Delivery Systems: Advanced delivery systems, such as nanoparticles and liposomes, offer another avenue for improving CNS drug delivery. These carriers can be engineered to protect the drug from degradation in the bloodstream and can be decorated with specific ligands (targeting moieties) that bind to receptors on the BBB, facilitating transport into the brain. Encapsulating this compound within such a system could be a promising strategy to increase its concentration at the desired site of action while minimizing systemic exposure.
Exploration of Novel Pharmacological Targets
The hybrid structure of this compound suggests a polypharmacological profile, with the potential to interact with multiple biological targets. The phenylpiperazine moiety is a cornerstone of many centrally active drugs, while the pyrrolidine (B122466) ring is also a key structure in many bioactive molecules. amazonaws.comnih.gov Future pre-clinical research could focus on exploring its affinity for a range of novel and established pharmacological targets.
Key areas for investigation include:
Monoamine Receptors and Transporters: Phenylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) and dopamine (D) receptors. researchgate.net For instance, many antipsychotic and antidepressant medications feature this core. researchgate.net The parent compound, 1-phenylpiperazine, is a monoamine releasing agent with activity at norepinephrine, serotonin, and dopamine transporters. wikipedia.org Therefore, this compound should be screened for its binding affinity and functional activity at a comprehensive panel of these receptors (e.g., 5-HT1A, 5-HT2A, D2) and transporters (e.g., SERT, DAT, NET).
Sigma (σ) Receptors: The sigma-1 (S1R) and sigma-2 (S2R) receptors have emerged as important targets for neurodegenerative diseases, psychiatric disorders, and cancer. nih.gov Piperidine and piperazine-based compounds have led to the discovery of potent S1R agonists. nih.gov Given the structural similarities, exploring the affinity of this compound for sigma receptors could uncover novel therapeutic potential.
Adrenergic Receptors: Certain phenylpiperazine derivatives bearing a pyrrolidin-2-one fragment have shown a binding affinity for alpha1-adrenoceptors, suggesting potential applications as antihypertensive agents. nih.gov
Enzyme Inhibition: The pyrrolidine scaffold is found in inhibitors of various enzymes. For example, pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target in diabetes management. nih.gov Screening against a panel of relevant enzymes could reveal unexpected inhibitory activities.
Antimicrobial and Antiparasitic Targets: Both piperazine and pyrrolidine rings are components of molecules with antimicrobial, antifungal, and anthelmintic properties. nih.govresearchgate.netdrugbank.com Piperazine's mode of action as an anthelmintic involves paralysis of parasites by acting as a GABA receptor agonist. drugbank.com Investigations into the activity of this compound against various bacterial, fungal, and parasitic strains are therefore warranted. researchgate.netresearchgate.net
| Potential Target Class | Specific Examples | Rationale Based on Structural Motifs |
|---|---|---|
| Monoamine Receptors | 5-HT1A, 5-HT2A, Dopamine D2 | The phenylpiperazine core is a classic scaffold for CNS receptor ligands. amazonaws.comresearchgate.net |
| Monoamine Transporters | SERT, DAT, NET | 1-Phenylpiperazine acts as a monoamine releasing agent. wikipedia.org |
| Sigma (σ) Receptors | σ1, σ2 | Piperazine derivatives have shown high affinity for sigma receptors. nih.gov |
| Adrenergic Receptors | α1-adrenoceptors | Related structures show affinity, suggesting cardiovascular potential. nih.gov |
| Enzymes | DPP-IV, Tyrosinase, Topoisomerase | The pyrrolidine ring is a key component of various enzyme inhibitors. nih.govnih.gov |
| Ion Channels | GABA Receptors | Piperazine acts as a GABA receptor agonist in anthelmintic action. drugbank.com |
| Microbial/Parasitic Targets | Bacterial, Fungal, and Parasitic Proteins | Both moieties are found in various antimicrobial and antiparasitic agents. nih.govresearchgate.net |
Future Directions in Synthetic Methodology and Derivatization
To fully explore the structure-activity relationship (SAR) of the this compound scaffold, robust and flexible synthetic methodologies are required. Future research should focus on developing efficient routes to the core structure and its analogs. Many synthetic strategies for piperazine-containing drugs can be adapted for this purpose. nih.gov
Key synthetic approaches and derivatization strategies include:
Core Synthesis: The piperazine ring can be constructed using methods such as the reaction of a suitably substituted aniline with bis(2-chloroethyl)amine. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions can be employed to couple 1-phenylpiperazine with a pyrrolidine-functionalized aryl halide or triflate.
Derivatization of the Phenyl Ring: The phenyl ring attached to the piperazine nitrogen is a prime location for modification. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and binding affinities of the molecule. This can be achieved by starting with substituted anilines or through late-stage functionalization of the phenyl ring.
Modification of the Pyrrolidine Ring: The pyrrolidine ring offers opportunities for introducing chirality and additional functional groups. Synthesis of derivatives with substitutions on the pyrrolidine ring could explore new binding interactions and improve selectivity for specific targets.
Linker Modification: While the current structure has a direct phenyl-to-piperazine link, introducing short alkyl or acyl linkers between the two nitrogen-containing rings could provide conformational flexibility and access to different target topographies.
| Derivatization Strategy | Potential Synthetic Method | Objective |
|---|---|---|
| Substitution on the Phenyl Ring (piperazine side) | Use of substituted anilines in piperazine synthesis; Late-stage aromatic substitution. | Modulate electronic properties, improve potency and selectivity. |
| Substitution on the Phenyl Ring (pyrrolidine side) | Suzuki or Buchwald-Hartwig coupling with substituted phenylboronic acids or halides. | Explore interactions with secondary binding pockets. |
| Modification of the Pyrrolidine Ring | Begin with functionalized pyrrolidine precursors. | Introduce chirality, add hydrogen bond donors/acceptors. |
| Introduction of a Linker | N-alkylation of piperazine with a functionalized side chain. | Alter conformational flexibility and vector towards new binding regions. |
Advancements in Computational Modeling for Further Research
Computational modeling and in silico techniques are indispensable tools for accelerating drug discovery and providing insights where experimental data is lacking. For this compound, these methods can guide target selection, prioritize synthetic efforts, and explain experimental observations at a molecular level.
Future research should leverage the following computational approaches:
Molecular Docking: This technique can be used to predict the binding pose and affinity of the compound against the crystal structures of potential targets identified in section 8.5, such as monoamine receptors, sigma receptors, and various enzymes. nih.govnih.gov Docking studies can help prioritize which derivatives to synthesize and test. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complexes over time. nih.gov These simulations provide a dynamic view of the binding interactions, revealing key amino acid residues and the role of water molecules, which can guide further structure-based design. nih.gov
Pharmacophore Modeling: Based on the structures of known active ligands for a specific target, a pharmacophore model can be generated. This model defines the essential 3D arrangement of features required for activity. The this compound scaffold can then be fitted to these models to assess its potential as a novel chemotype.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as electrostatic potential and HOMO/LUMO energies. nih.gov This information is valuable for understanding reactivity and interaction patterns.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its virtual derivatives. pharmacophorejournal.com These predictions can identify potential liabilities, such as poor oral bioavailability or predicted toxicity, early in the research process, saving time and resources. pharmacophorejournal.com
| Computational Technique | Application for this compound |
|---|---|
| Molecular Docking | Screening against libraries of protein targets; predicting binding modes to guide SAR. nih.govnih.gov |
| Molecular Dynamics (MD) | Assessing the stability of ligand-receptor complexes; identifying key binding interactions. nih.gov |
| Pharmacophore Modeling | Identifying new potential targets by matching molecular features to known pharmacophores. |
| Density Functional Theory (DFT) | Calculating electronic properties to understand reactivity and ligand-receptor interactions. nih.gov |
| In Silico ADMET | Predicting pharmacokinetic properties and potential toxicity of novel derivatives. pharmacophorejournal.com |
Conclusion and Outlook
Summary of Key Academic Research Findings
No key academic research findings are available.
Unaddressed Research Questions and Challenges
Without initial research, it is impossible to identify specific unaddressed questions or challenges.
Significance of 1-(4-(Pyrrolidin-1-yl)phenyl)piperazine as a Research Tool
The compound has not been established as a significant research tool in the available literature.
Perspectives on Future Pre-Clinical Development
There are no current research trends or data to base a perspective on its future pre-clinical development.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-(Pyrrolidin-1-yl)phenyl)piperazine to achieve high yield and purity?
Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses piperazine derivatives reacted with halogenated aryl-pyrrolidine precursors in polar aprotic solvents like DMF or acetonitrile. For example, propargyl bromide or fluorobenzyl halides are employed with bases (e.g., K₂CO₃) to facilitate substitution . Reaction progress is monitored via TLC (hexane:ethyl acetate, 2:1), and purification involves column chromatography (silica gel) or recrystallization . Yield optimization requires controlled stoichiometry, temperature (room temperature to 80°C), and inert atmospheres to prevent side reactions .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions. For example:
- ¹H NMR : Peaks between δ 2.4–3.5 ppm indicate piperazine/pyrrolidine protons, while aromatic protons appear at δ 6.5–7.5 ppm .
- ¹³C NMR : Carbonyl or aryl carbons are observed at 120–160 ppm .
Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular formula .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like serotonin receptors or tyrosine kinases. For example:
- Docking studies : Ligand-receptor interactions (hydrogen bonds, hydrophobic contacts) are modeled using crystal structures from the Protein Data Bank (PDB).
- QSAR models : Correlate substituent effects (e.g., fluorine or methyl groups) with activity trends observed in similar piperazine derivatives .
Experimental validation via in vitro assays (e.g., radioligand binding for receptor affinity) is required to confirm predictions .
Q. What strategies resolve contradictions in pharmacological data for this compound analogs?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurities. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK-293 for receptor studies) and controls .
- Purity verification : HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure reproducibility .
- Comparative studies : Test analogs with incremental structural changes (e.g., fluorophenyl vs. chlorophenyl groups) to isolate activity drivers .
Q. How can regioselectivity challenges in modifying the piperazine ring be addressed?
Regioselective functionalization is achieved via:
- Protecting groups : Boc protection of secondary amines enables selective substitution at the desired nitrogen .
- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction without ring degradation .
- Steric effects : Bulky substituents (e.g., naphthalenylmethyl) direct reactions to less hindered positions .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes byproducts .
- Recrystallization : Ethanol or dichloromethane-hexane mixtures yield high-purity crystals .
- Distillation : For volatile impurities, though limited by the compound’s thermal stability .
Q. How do solvent polarity and pH influence the stability of this compound?
- Polar solvents (DMF, DMSO) : Enhance solubility but may promote hydrolysis at elevated temperatures .
- Acidic/basic conditions : Protonation of the piperazine nitrogen at low pH (<3) improves aqueous stability, while alkaline conditions (pH >10) risk ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
